Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 98334-81-7
VCID: VC21378446
InChI: InChI=1S/C7H10N2O3/c1-2-12-7(11)4-5-3-6(10)9-8-5/h2-4H2,1H3,(H,9,10)
SMILES: CCOC(=O)CC1=NNC(=O)C1
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17g/mol

Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate

CAS No.: 98334-81-7

Cat. No.: VC21378446

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate - 98334-81-7

Specification

CAS No. 98334-81-7
Molecular Formula C7H10N2O3
Molecular Weight 170.17g/mol
IUPAC Name ethyl 2-(5-oxo-1,4-dihydropyrazol-3-yl)acetate
Standard InChI InChI=1S/C7H10N2O3/c1-2-12-7(11)4-5-3-6(10)9-8-5/h2-4H2,1H3,(H,9,10)
Standard InChI Key CHPIDAZCLSVIOX-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NNC(=O)C1
Canonical SMILES CCOC(=O)CC1=NNC(=O)C1

Introduction

Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is a chemical compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound features an ethyl ester group and a keto group, contributing to its reactivity and versatility in organic synthesis. It is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.

Chemical Data Table

PropertyValue
Molecular Weight158.17 g/mol
DensityNot specified
Melting PointNot specified

This data highlights its potential as a versatile building block in organic chemistry.

Synthesis and Reaction Conditions

The synthesis of ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often involve controlled temperatures and specific solvent systems to optimize yield and purity. Continuous flow techniques may also be employed for industrial-scale synthesis, enhancing efficiency and scalability.

Chemical Reactivity

Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group. The presence of the keto group allows for resonance stabilization, enhancing its reactivity towards electrophiles and facilitating nucleophilic attacks on electrophilic centers in substrates.

Applications in Medicinal Chemistry

Pyrazole derivatives, including ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds can serve as intermediates in the synthesis of pharmaceuticals with potential therapeutic applications.

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